molecular formula C16H23NO2 B5092228 Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate

Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate

Cat. No.: B5092228
M. Wt: 261.36 g/mol
InChI Key: NGVRRFNTLUICMV-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of benzoic acid and piperidine, characterized by the presence of a methyl ester group and a dimethylpiperidinylmethyl substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid with 3,5-dimethylpiperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-8-13(2)10-17(9-12)11-14-4-6-15(7-5-14)16(18)19-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVRRFNTLUICMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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